
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the cyano group, leading to various reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology
Antimicrobial Activity: Oxadiazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific biological target. Generally, oxadiazole derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: Lacks the chlorophenyl and cyano-cyclopropylethyl groups.
2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group and the cyano-cyclopropylethyl group in 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide may confer unique biological activities and properties compared to similar compounds. These structural features may enhance its binding affinity to specific targets or improve its pharmacokinetic properties.
属性
分子式 |
C16H15ClN4O2S |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide |
InChI |
InChI=1S/C16H15ClN4O2S/c1-16(9-18,11-4-5-11)19-13(22)8-24-15-21-20-14(23-15)10-2-6-12(17)7-3-10/h2-3,6-7,11H,4-5,8H2,1H3,(H,19,22) |
InChI 键 |
VIDJMLUPXRWXAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



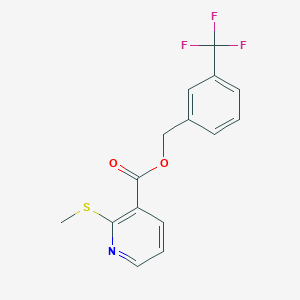
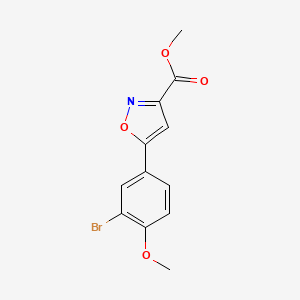
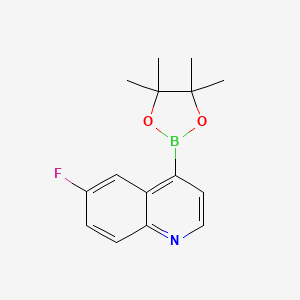
![1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol](/img/structure/B13355729.png)
![2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355732.png)
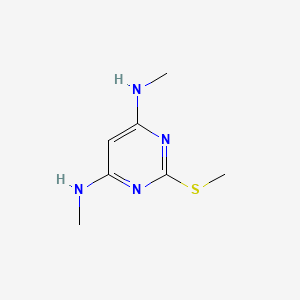
![6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355746.png)
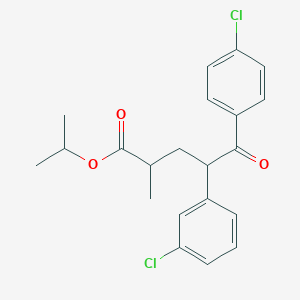
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)


![2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B13355785.png)
![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)
